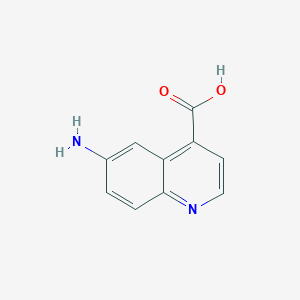

6-Aminoquinoline-4-carboxylic acid

Description

The exact mass of the compound 6-Aminoquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Aminoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHIJZQFESWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656516 | |

| Record name | 6-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859924-25-7 | |

| Record name | 6-Aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 6-Aminoquinoline-4-carboxylic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 6-Aminoquinoline-4-carboxylic Acid

6-Aminoquinoline-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid, nitrogen-containing core serves as a versatile scaffold for the synthesis of complex molecules with a wide range of biological activities, including potential antimalarial, anticancer, and antileishmanial properties.[1] Furthermore, its inherent fluorescence makes it a valuable intermediate in the creation of fluorogenic labeling reagents and probes for high-sensitivity biochemical analysis.[2]

This guide provides a comprehensive overview of the primary synthetic routes to 6-aminoquinoline-4-carboxylic acid, focusing on the underlying reaction mechanisms, strategic considerations, and detailed experimental protocols. We will explore the causality behind experimental choices, offering field-proven insights for researchers aiming to incorporate this valuable building block into their synthetic programs.

Part 1: Strategic Overview and Retrosynthetic Analysis

A robust synthesis of 6-aminoquinoline-4-carboxylic acid requires careful planning, particularly concerning the management of the reactive amino group. Direct synthesis using a starting material with a free amino group (like p-phenylenediamine) can lead to side reactions and purification challenges.

A more reliable and industrially scalable strategy involves a "late-stage functionalization" approach. In this pathway, the quinoline core is first constructed with a stable precursor to the amine, typically a nitro group. The nitro group is chemically inert under the conditions required for ring formation and can be cleanly and efficiently reduced to the desired amino group in the final step of the synthesis. This retrosynthetic approach is outlined below.

Caption: Retrosynthetic analysis of 6-aminoquinoline-4-carboxylic acid.

This strategy hinges on the successful synthesis of the key intermediate, 6-nitroquinoline-4-carboxylic acid. Two classical and highly effective named reactions are primarily employed for this purpose: the Doebner reaction and the Pfitzinger reaction.

Part 2: Synthesis of the 6-Nitroquinoline-4-Carboxylic Acid Intermediate

The choice between the Doebner and Pfitzinger reactions often depends on the availability of starting materials and desired substitution patterns. Both are powerful methods for constructing the quinoline-4-carboxylic acid core.

Method A: The Doebner Reaction

The Doebner reaction (sometimes called the Doebner-von Miller reaction, though variations exist) is a three-component reaction that condenses an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4] To synthesize the 6-nitro intermediate, 4-nitroaniline is the logical choice for the aniline component.

Mechanism: The reaction proceeds through a cascade of steps, initiated by the formation of an imine or a related adduct, followed by nucleophilic attack, cyclization, and subsequent oxidation to the aromatic quinoline system.

-

Adduct Formation: Aniline attacks pyruvic acid, and concurrently, another molecule of aniline condenses with an aldehyde (e.g., benzaldehyde) to form an imine (a Schiff base).

-

Michael Addition: The enolate of the pyruvic acid-aniline adduct attacks the imine in a Michael-type addition.

-

Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization via electrophilic attack on the electron-rich benzene ring of the aniline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline. This oxidation can be facilitated by the Schiff base intermediate acting as a hydrogen acceptor (hydrogen-transfer reaction), which is a key feature of the Doebner-von Miller variant.[3]

Caption: Simplified workflow of the Doebner reaction.

Causality & Experimental Choices:

-

Catalyst: The reaction is typically acid-catalyzed. Lewis acids like BF₃·THF or Brønsted acids like trifluoroacetic acid (TFA) are often employed to activate the carbonyl and imine groups towards nucleophilic attack.[3] The choice of catalyst can be critical, especially for electron-deficient anilines like 4-nitroaniline, which are less nucleophilic.[4]

-

Solvent: Acetonitrile or refluxing ethanol are common solvents. The choice can influence reaction rates and yields.[3][4]

Method B: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route, utilizing an isatin and a carbonyl compound containing an α-methylene group.[5][6] To obtain the 6-nitro product, 5-nitroisatin is the required starting material.

Mechanism: The Pfitzinger reaction is typically performed under basic conditions.

-

Isatin Ring Opening: The base (e.g., KOH) catalyzes the hydrolytic opening of the 5-nitroisatin amide bond to form an intermediate keto-acid salt (an isatinate).[5]

-

Aldol Condensation: The enolate of a carbonyl partner (e.g., a ketone or pyruvic acid) adds to the ketone of the opened isatinate in an aldol-type condensation.

-

Cyclization/Dehydration: The resulting adduct undergoes intramolecular cyclization via condensation between the aniline nitrogen and the second carbonyl group, followed by dehydration to form the aromatic quinoline ring.[7]

Caption: Simplified workflow of the Pfitzinger reaction.

Causality & Experimental Choices:

-

Base: A strong base like potassium hydroxide (KOH) is essential to facilitate the initial ring-opening of the isatin.[8] The concentration of the base must be carefully controlled to promote the desired reaction without causing unwanted side reactions.

-

Solvent: Aqueous ethanol is a common solvent system, as it can dissolve both the organic substrates and the inorganic base.[6]

Comparison of Core Synthesis Methods

| Feature | Doebner Reaction | Pfitzinger Reaction |

| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound |

| Key Intermediate | Dihydroquinoline | Isatinate (Opened Isatin) |

| Typical Conditions | Acidic (e.g., BF₃·THF, TFA) | Basic (e.g., KOH) |

| Pros | Convergent three-component reaction; wide variety of anilines can be used.[3] | High yields; good for specific substitution patterns based on available isatins.[8] |

| Cons | Can give lower yields with strongly electron-deficient anilines.[4] | Requires synthesis of substituted isatins, which can be a multi-step process itself. |

Part 3: Final Step - Reduction of the Nitro Group

Once 6-nitroquinoline-4-carboxylic acid has been synthesized and purified, the final step is the reduction of the nitro group to the target amine. This transformation is a cornerstone of aromatic chemistry and can be achieved through several reliable methods.[9]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is often the cleanest and most efficient method. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.[10]

-

Catalyst: Palladium on carbon (Pd/C) is the most common choice. Raney Nickel is an alternative, particularly if dehalogenation is a concern on other parts of the molecule.[10]

-

Solvent: Ethanol or methanol are typical solvents.

-

Rationale: This method is highly selective for nitro group reduction and typically proceeds with high yield. The only byproduct is water, making purification straightforward.

-

-

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method.[9]

-

Reagents: Common choices include tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) powder in acetic or hydrochloric acid.[10]

-

Rationale: These methods are robust and cost-effective. SnCl₂ is particularly mild and can be used when other reducible functional groups are present. The workup, however, involves neutralizing the acid and removing metal salts, which can be more complex than with catalytic hydrogenation.

-

Caption: General workflow for the reduction of the nitro intermediate.

Part 4: Validated Experimental Protocols

The following protocols are representative procedures synthesized from established methodologies.[10][11] Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 6-Nitroquinoline (Skraup-type Synthesis)

This protocol outlines a method to produce the 6-nitroquinoline precursor, which can then be further functionalized. A direct synthesis of 6-nitroquinoline-4-carboxylic acid via Doebner or Pfitzinger is often more direct. However, the Skraup reaction is a classic method for quinoline synthesis.

Materials:

-

4-nitroaniline

-

Glycerin

-

Concentrated Sulfuric Acid

-

Iodine (I₂) / Potassium Iodide (KI) as an oxidizing system

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and dropping funnel, add glycerin (3.0 eq).

-

Slowly add concentrated sulfuric acid (4.5 eq) while cooling to keep the temperature below 70 °C.

-

Add 4-nitroaniline (1.0 eq) in portions, allowing the temperature to rise to approximately 85 °C.

-

Prepare a solution of KI (0.05 eq) and I₂ (0.04 eq) in a small amount of water and add it dropwise to the reaction mixture over 20 minutes.

-

Slowly heat the mixture to 135 °C and maintain for 4 hours, monitoring the reaction by TLC until the starting material is consumed.[11]

-

Cool the reaction to room temperature and carefully pour it into ice water.

-

Neutralize the solution by slowly adding a saturated sodium hydroxide solution until the pH is 3-4, causing the product to precipitate.

-

Filter the solid, wash the filter cake with water until neutral, and dry under vacuum to yield 6-nitroquinoline.[11]

Protocol 2: Reduction of 6-Nitroquinoline-4-carboxylic acid

Materials:

-

6-Nitroquinoline-4-carboxylic acid

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

To a hydrogenation flask, add 6-nitroquinoline-4-carboxylic acid (1.0 eq) and ethanol to create a slurry.

-

Carefully add 10% Pd/C catalyst to the mixture.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-aminoquinoline-4-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of 6-aminoquinoline-4-carboxylic acid is most effectively achieved through a strategic, multi-step process. The construction of a 6-nitroquinoline-4-carboxylic acid intermediate via the Doebner or Pfitzinger reaction, followed by a robust nitro group reduction, represents the most reliable and scalable pathway. The Doebner reaction offers a convergent approach from readily available materials, while the Pfitzinger reaction can provide high yields if the corresponding substituted isatin is accessible. The final reduction step is a standard and high-yielding transformation, with catalytic hydrogenation being the preferred method for its cleanliness and efficiency. By understanding the mechanisms and the rationale behind the choice of reagents and conditions, researchers can confidently and successfully synthesize this important heterocyclic building block for applications in drug discovery and beyond.

References

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Organic Chemistry. Gould-Jacobs Reaction Mechanism. YouTube. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

- Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.

-

Lahna, et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Musiol, R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

-

Madsen, C., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Sato, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

-

Serafin, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

Penning, T. D. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. International Journal of Molecular Sciences. [Link]

-

Mondal, T., et al. (2023). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation. Organic Letters. [Link]

-

ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]

-

Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Atwell, G. J., et al. (1998). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Journal of Medicinal Chemistry. [Link]

-

Zhang, H., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. [Link]

-

Wang, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Sato, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

MySkinRecipes. 6-Aminoquinoline-4-carboxylicacid. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Elghamry, I., & Al-Faiyz, Y. S. (2016). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]

-

Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

Romero, A. H., & Delgado, J. L. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

ResearchGate. The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. [Link]

-

Filatov, M. A., et al. (2022). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry. [Link]

-

Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 6-Aminoquinoline-4-carboxylicacid [myskinrecipes.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Page loading... [guidechem.com]

A Technical Guide to the Synthesis of 6-Aminoquinoline-4-carboxylic Acid via the Doebner Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and antiviral activities.[1][2][3][4] The Doebner reaction, a classic three-component condensation, offers a direct and versatile route to this important class of heterocycles from readily available starting materials: an aromatic amine, an aldehyde, and pyruvic acid.[5][6][7] This guide provides an in-depth technical examination of the Doebner reaction specifically for the synthesis of 6-Aminoquinoline-4-carboxylic acid, a key intermediate for drug discovery. We will dissect the reaction mechanism, present a field-proven experimental protocol, address critical optimization parameters and troubleshooting strategies, and contextualize the molecule's significance in modern drug development.

The Core Mechanism: Understanding the 'Why' of the Doebner Reaction

The Doebner reaction's elegance lies in its convergence of three simple components into a complex heterocyclic structure in a single pot. A robust understanding of its mechanism is paramount for troubleshooting and optimization. The reaction is believed to proceed through several key stages, which are outlined below.[1][6][8][9]

-

Schiff Base (Imine) Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine and the aldehyde, eliminating water to form an electrophilic N-arylimine (Schiff base). This imine is a critical intermediate.

-

Nucleophilic Attack by Pyruvic Acid Enol: Concurrently, pyruvic acid tautomerizes to its enol form. This enol, acting as a carbon nucleophile, attacks the electrophilic imine in a Michael-type addition or a related condensation.

-

Intramolecular Cyclization: The newly formed adduct undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group, leading to cyclization and the formation of a dihydroquinoline intermediate.

-

Aromatization: The final step is the dehydration and subsequent oxidation of the dihydroquinoline ring to yield the stable, aromatic quinoline-4-carboxylic acid product. The oxidizing agent is often another molecule of the Schiff base intermediate, which is reduced in a "hydrogen-transfer" process.[10][11] This latter point has significant implications for reaction stoichiometry.

Mechanistic Pathway Diagram

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocol: A Validated Approach

While direct use of p-phenylenediamine is possible, it presents challenges with selectivity and side reactions due to the presence of two nucleophilic amino groups. A more robust and controllable strategy involves using an N-protected aniline, such as 4-acetamidoaniline. This approach directs the cyclization unambiguously and the protecting group can be efficiently removed in a subsequent step. The following protocol is based on modern, optimized conditions using a Lewis acid catalyst, which has been shown to improve yields, especially for challenging substrates.[2][10]

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Grade | Notes |

| 4-Acetamidoaniline | C₈H₁₀N₂O | 150.18 | >98% | The aromatic amine source. |

| Benzaldehyde | C₇H₆O | 106.12 | >99% | Provides C2 and its substituent. |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | >98% | Forms the carboxylic acid and part of the ring. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | Reagent Grade | Potent Lewis acid catalyst. Handle with care. |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous | Reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 6 M (aq) | For deprotection and pH adjustment. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2 M (aq) | For pH adjustment during work-up. |

| Round-bottom flask & Condenser | - | - | - | Standard glassware for reflux. |

| Magnetic stirrer & Hotplate | - | - | - | For heating and agitation. |

| Addition Funnel | - | - | - | For controlled addition of pyruvic acid. |

Step-by-Step Synthesis Workflow

Part A: Doebner Reaction to form 2-phenyl-6-acetamidoquinoline-4-carboxylic acid

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-acetamidoaniline (1.0 equiv), benzaldehyde (1.1 equiv), and anhydrous acetonitrile (to achieve ~1.8 M concentration of aniline).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst, such as BF₃·OEt₂ (0.5 equiv), to the stirred mixture.[10]

-

Initial Heating: Heat the reaction mixture to 65 °C with vigorous stirring. Allow the mixture to stir for 10-15 minutes to facilitate imine formation.[5][10]

-

Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.5-0.6 equiv) in a minimal amount of anhydrous acetonitrile. Using an addition funnel, add this solution dropwise to the heated reaction mixture over a period of 2-3 hours.[2][10] Causality Note: Slow addition is crucial to prevent the thermal decomposition of pyruvic acid and minimize the formation of impurities.[11]

-

Reaction Completion: After the addition is complete, maintain the reaction at 65 °C for an additional 18-21 hours, monitoring progress by TLC or LC-MS if desired.[5][10]

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, slowly add water to induce precipitation. Wash the collected solid sequentially with cold water and a small amount of cold ethanol to remove residual starting materials. Dry the crude product under vacuum.

Part B: Hydrolysis of the Acetamido Group

-

Deprotection: Suspend the crude 2-phenyl-6-acetamidoquinoline-4-carboxylic acid in 6 M aqueous HCl. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until the hydrolysis is complete (monitor by TLC/LC-MS).

-

Product Isolation: Cool the solution in an ice bath. Carefully neutralize the mixture by adding 2 M aqueous NaOH until the pH is approximately 7-8. The target compound, 6-Amino-2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash thoroughly with deionized water to remove salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure product.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Troubleshooting and Process Optimization

Even robust reactions can present challenges. Low yields and impurities are the most common issues in the Doebner synthesis.

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Suboptimal Temperature: The reaction is often sluggish at lower temperatures.[5] | Ensure the reaction temperature is maintained at a minimum of 65 °C.[10] Monitor for any decomposition at excessively high temperatures. |

| Inefficient Catalyst: Traditional Brønsted acids may be ineffective for less reactive anilines. | Use a more potent Lewis acid catalyst like BF₃·OEt₂ or BF₃·THF, which has shown superior results.[2][10] | |

| Incorrect Stoichiometry: The aromatization step relies on the imine as a hydrogen acceptor. An insufficient amount of imine leads to reduced product and byproducts.[11] | Use a slight excess of the aniline and aldehyde relative to the pyruvic acid. This ensures a sufficient concentration of the imine to drive the final oxidation step.[10][11] | |

| High Impurity | Pyruvic Acid Decomposition: Pyruvic acid can decompose or self-condense at high temperatures, leading to tar and byproduct formation. | Employ a slow, dropwise addition of the pyruvic acid solution to the heated reaction mixture rather than adding it all at once. This keeps its instantaneous concentration low.[2][10][11] |

| Inefficient Workup: The product may be amphoteric, leading to losses during pH adjustment or extraction. | Carefully adjust the pH during workup to the isoelectric point of the product to ensure maximum precipitation before filtration.[5] |

Relevance in Drug Discovery and Development

The 6-aminoquinoline core is a cornerstone of medicinal chemistry. The amino group at the 6-position serves as a critical synthetic handle, allowing for the facile introduction of diverse functionalities through reactions like acylation, sulfonylation, or alkylation. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] Quinoline derivatives have demonstrated a wide spectrum of biological activities, and compounds bearing the 6-amino-4-carboxylic acid scaffold are actively investigated as potential anticancer, antiviral, and antibacterial agents.[1][2][12] The ability to synthesize this key intermediate efficiently via the Doebner reaction is therefore a significant asset for any drug discovery program.

References

- Benchchem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.

- Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

- Nishikawa, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.

- Wikipedia. (n.d.). Doebner reaction.

- Cambridge University Press. (n.d.). Doebner Reaction.

- ResearchGate. (n.d.). Doebner quinoline synthesis | Request PDF.

- Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13).

- Wikipedia. (n.d.). Doebner–Miller reaction.

- YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry.

- Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- NIH. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.

- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of 6-Aminoquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis of a key derivative, 6-Aminoquinoline-4-carboxylic acid, utilizing the robust and versatile Pfitzinger reaction.[2] Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations essential for a successful synthesis. We present a validated multi-step synthetic strategy, beginning with the Pfitzinger condensation of 5-nitroisatin, followed by sequential decarboxylation and nitro group reduction. This approach is designed for reliability and scalability, providing a solid foundation for further derivatization and drug discovery efforts.

Strategic Overview: A Multi-Step Approach to the Target Molecule

The direct synthesis of 6-Aminoquinoline-4-carboxylic acid via a one-step Pfitzinger reaction presents significant challenges, primarily due to the potential for the free amino group on the isatin precursor to undergo undesired side reactions under the strongly basic conditions required. A more robust and controllable strategy involves a three-stage process:

-

Pfitzinger Condensation: Reaction of 5-nitroisatin with pyruvic acid under basic conditions to form the stable intermediate, 6-nitroquinoline-2,4-dicarboxylic acid. The nitro group is chemically inert to the reaction conditions and serves as a masked precursor to the desired amine.

-

Selective Decarboxylation: Thermal or copper-catalyzed removal of the carboxylic acid group at the C2 position, which is more labile, to yield 6-nitroquinoline-4-carboxylic acid.

-

Nitro Group Reduction: Chemical reduction of the nitro group to the target 6-amino functionality, yielding the final product.

This strategic pathway ensures high yields and purity by protecting the sensitive amino group until the final step, a common and field-proven tactic in complex organic synthesis.

Caption: High-level overview of the three-stage synthetic strategy.

The Core Synthesis: Pfitzinger Reaction Mechanism

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[2][3]

The mechanism proceeds via several distinct steps:

-

Base-Catalyzed Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from KOH or another strong base) on the C2-carbonyl (amide) of the isatin ring. This hydrolyzes the amide bond, opening the five-membered ring to form the potassium salt of an α-keto-anilino-acid (isatinic acid).[3][4]

-

Imine Formation: The free aniline group of the opened isatin intermediate then condenses with the ketone of the second reactant (pyruvic acid in this case). This acid-base reaction forms a Schiff base, or imine, with the elimination of a water molecule.

-

Enamine Tautomerization: The imine intermediate tautomerizes to the more stable enamine form. This step is crucial as it positions the electrons for the subsequent cyclization.

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the keto group derived from the original isatin. This is followed by a dehydration step (loss of a water molecule) to aromatize the newly formed ring, yielding the final quinoline-4-carboxylic acid product.[5][6]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Aminoquinoline-4-carboxylic acid

Foreword: The Analytical Imperative for 6-Aminoquinoline-4-carboxylic acid

6-Aminoquinoline-4-carboxylic acid (AQC-acid) is more than a mere heterocyclic compound; it is a pivotal building block in the landscape of modern biochemical analysis and medicinal chemistry. Its structural framework is leveraged in the synthesis of highly sensitive fluorogenic labeling reagents, essential for the trace-level detection of amino acids and other biomolecules.[1] Furthermore, its quinoline core is a recurring motif in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by this class of compounds.[2]

Given its critical role, the unambiguous confirmation of its identity, structure, and purity is paramount. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of 6-aminoquinoline-4-carboxylic acid. We will move beyond rote procedural descriptions to explore the causal relationships behind analytical choices, ensuring that each step is part of a self-validating system. This document is intended for researchers, quality control scientists, and drug development professionals who require a robust and reliable methodology for the analysis of this key chemical intermediate.

Molecular Structure and Analytical Overview

Before delving into specific techniques, it is crucial to understand the molecular architecture of 6-aminoquinoline-4-carboxylic acid. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. It is functionalized with an amino (-NH₂) group at the C6 position and a carboxylic acid (-COOH) group at the C4 position. This unique arrangement of functional groups dictates its chemical properties and, consequently, its spectroscopic behavior.

The molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol .[1]

Caption: Molecular structure of 6-Aminoquinoline-4-carboxylic acid.

Our analytical workflow is designed as an integrated approach. Data from each spectroscopic technique are not interpreted in isolation but are used collectively to build a comprehensive and definitive structural profile.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For AQC-acid, it provides definitive information on the number and connectivity of protons and carbons in the quinoline ring system.

Expertise & Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons:

-

Solubility: AQC-acid exhibits excellent solubility in DMSO, ensuring a sufficiently concentrated solution for high-quality signal acquisition.

-

Exchangeable Protons: Unlike solvents like CDCl₃ or D₂O, DMSO-d₆ allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and amino (-NH₂) groups as distinct, albeit often broad, signals.[3] This is because the rate of proton exchange with residual water in DMSO is slow on the NMR timescale. The carboxylic acid proton, in particular, appears at a very characteristic downfield chemical shift.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 6-aminoquinoline-4-carboxylic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm) for chemical shift referencing. Most high-quality NMR solvents contain TMS.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: Spectral width of ~16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of ~220 ppm, 512-1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra and integrate the ¹H NMR signals.

Data Interpretation and Expected Results

¹H NMR Spectrum (400 MHz, DMSO-d₆): The aromatic region will be complex due to the fused ring system. Protons on the pyridine part of the ring are typically more deshielded (further downfield) than those on the benzene part.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 | ~8.8 - 9.0 | Doublet (d) | 1H | Adjacent to the ring nitrogen. |

| H-3 | ~7.4 - 7.6 | Doublet (d) | 1H | Coupled to H-2. |

| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H | Peri-position to the carboxylic acid. |

| H-7 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to H-8 and H-5. |

| H-8 | ~7.6 - 7.8 | Doublet (d) | 1H | |

| -NH₂ | ~6.0 - 6.5 | Broad Singlet (br s) | 2H | Exchangeable protons. Position can vary with concentration. |

| -COOH | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded, characteristic of a carboxylic acid proton.[4] |

¹³C NMR Spectrum (101 MHz, DMSO-d₆): The spectrum will show 10 distinct carbon signals, confirming the molecular formula.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic) | ~165 - 170 | Characteristic downfield signal for a carboxyl carbon.[4] |

| C-6 (C-NH₂) | ~150 - 155 | Carbon attached to the electron-donating amino group. |

| C-2, C-4, C-8a | ~140 - 150 | Quaternary and CH carbons in the deshielded part of the ring system. |

| C-5, C-7, C-8 | ~120 - 135 | Aromatic CH carbons. |

| C-3, C-4a | ~110 - 120 | Shielded aromatic carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale for Experimental Choices

For AQC-acid, FT-IR is indispensable for confirming the simultaneous presence of the carboxylic acid and primary amino groups. The solid-state Potassium Bromide (KBr) pellet method is the preferred technique. This is because it avoids solvent-related signal interference and allows for the observation of intermolecular hydrogen bonding, which significantly influences the vibrational frequencies of the -OH and C=O groups.[4]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Gently grind a mixture of ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted.

Data Interpretation and Expected Results

The FT-IR spectrum of AQC-acid will be characterized by several key absorption bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance | Significance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Confirms the -COOH group; broadness is due to strong hydrogen bonding.[4][5] |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp bands | The two bands correspond to the symmetric and asymmetric stretching of the -NH₂ group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium | Confirms the presence of aromatic C-H bonds.[6] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | Indicates a conjugated carboxylic acid, often seen around 1710 cm⁻¹ for hydrogen-bonded dimers.[4][7] |

| C=C & C=N Stretch (Ring) | 1450 - 1625 | Multiple bands | Characteristic skeletal vibrations of the quinoline aromatic system.[6] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-electron systems, such as the quinoline ring in AQC-acid.

Expertise & Rationale for Experimental Choices

The extensive conjugation in the quinoline system, enhanced by the auxochromic -NH₂ group and the chromophoric -COOH group, results in strong UV absorption. The choice of solvent can be important, as polar solvents can interact with the functional groups and cause a shift in the absorption maxima (solvatochromism).[8] Ethanol or methanol are excellent starting choices as they are transparent in the relevant UV range and can solvate the molecule effectively.

Experimental Protocol

-

Solution Preparation: Prepare a dilute stock solution of AQC-acid in spectroscopic-grade ethanol (e.g., 1 mg in 100 mL). Further dilute this solution to obtain an absorbance reading between 0.2 and 1.0 for optimal accuracy.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and a matched reference cuvette with the pure solvent (ethanol).

-

Data Acquisition: Scan the sample from approximately 200 nm to 500 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation and Expected Results

The UV-Vis spectrum is expected to show multiple strong absorption bands corresponding to π → π* electronic transitions within the aromatic quinoline system.

| Transition Type | Expected λ_max (nm) | Notes |

| π → π | ~240 - 260 | High-energy transition associated with the quinoline ring system. |

| π → π | ~340 - 360 | Lower-energy transition, often a shoulder or a distinct peak, resulting from the extended conjugation and influence of the amino and carboxyl substituents.[9] |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expertise & Rationale for Experimental Choices

Electrospray Ionization (ESI) is the preferred ionization method for a polar, functionalized molecule like AQC-acid. It is a soft ionization technique that typically generates an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for unambiguous molecular weight determination. High-Resolution Mass Spectrometry (HRMS) can further be used to confirm the elemental composition.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture, often with a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Data Interpretation and Expected Results

| Ion | Mode | Expected m/z | Significance |

| [M+H]⁺ | Positive | 189.0664 | Protonated molecule. Confirms the molecular weight of 188.18 g/mol . The exact mass is calculated for C₁₀H₉N₂O₂⁺. |

| [M-H]⁻ | Negative | 187.0513 | Deprotonated molecule. Orthogonal confirmation of molecular weight. The exact mass is calculated for C₁₀H₇N₂O₂⁻. |

| [M-H₂O+H]⁺ | Positive | 171.0558 | Loss of water from the carboxylic acid group. |

| [M-CO₂H]⁺ | Positive | 144.0687 | Loss of the entire carboxylic acid group as a radical, followed by protonation of the remaining amine.[10] |

Integrated Analysis and Conclusion

The true power of this multi-technique approach lies in the integration of all data points. The molecular weight from MS (188.18 g/mol ) confirms the elemental composition suggested by NMR. The functional groups identified by FT-IR (-COOH, -NH₂, aromatic ring) are perfectly consistent with the chemical shifts and signal types observed in the ¹H and ¹³C NMR spectra. The UV-Vis spectrum confirms the presence of the expected extensive π-conjugated system.

Collectively, these spectroscopic techniques provide a comprehensive and unequivocal characterization of 6-aminoquinoline-4-carboxylic acid. By following these validated protocols and understanding the rationale behind them, researchers can confidently verify the structure, identity, and purity of their material, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem Compound Summary for CID 11373, 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

6-Aminoquinoline-4-carboxylicacid. MySkinRecipes. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. MDPI. [Link]

-

a UV-Vis absorption of aminoquinoline 4 in various solvents. b... ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Science Alert. [Link]

-

SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. 48th Lunar and Planetary Science Conference 2017. [Link]

Sources

- 1. 6-Aminoquinoline-4-carboxylicacid [myskinrecipes.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. hou.usra.edu [hou.usra.edu]

- 10. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Quinoline-4-Carboxylic Acids

Introduction: The Central Role of Quinoline-4-Carboxylic Acids and NMR in Drug Discovery

Quinoline-4-carboxylic acids, also known as cinchoninic acids, represent a privileged scaffold in medicinal chemistry and drug development.[1] This heterocyclic core is a key structural component in a wide array of compounds exhibiting significant biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[2][3] Given their importance, the unambiguous structural characterization of novel quinoline-4-carboxylic acid derivatives is a critical step in the drug discovery pipeline.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules in solution.[5][8] It provides unparalleled, atom-level information regarding the molecular framework, connectivity, and stereochemistry. This guide offers a comprehensive exploration of the ¹H and ¹³C NMR analysis of quinoline-4-carboxylic acids, blending foundational principles with advanced, field-proven methodologies. We will delve into the causality behind spectral features, provide robust experimental protocols, and illustrate logical workflows to empower researchers in their synthetic and drug development endeavors.

Core NMR Features of the Quinoline Scaffold

The quinoline ring system can be conceptualized as a fusion of a benzene ring and a pyridine ring.[2] This fusion results in a complex interplay of electronic effects that gives rise to a characteristic, and often challenging, NMR spectrum. The protons and carbons in the aromatic region (typically δ 7.0-9.0 ppm for ¹H) often exhibit similar chemical shifts, leading to overlapping multiplets that can complicate direct interpretation from 1D spectra alone.[9]

Standard Numbering of the Quinoline-4-Carboxylic Acid Core

To ensure clarity throughout this guide, the standard IUPAC numbering for the quinoline ring system will be utilized.

Caption: A self-validating workflow for the complete NMR analysis of a quinoline-4-carboxylic acid.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by a logical suite of 2D experiments, provides an unambiguous pathway to the structural characterization of quinoline-4-carboxylic acids. Understanding the fundamental spectral features, from the characteristic downfield shifts induced by the heterocyclic core to the intricate spin-spin coupling networks, is paramount. By adhering to validated protocols for sample preparation and data acquisition, researchers can generate high-fidelity data, enabling confident structural assignments that are essential for advancing drug discovery programs and contributing to the broader field of medicinal chemistry.

References

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

-

PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

-

Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41. Retrieved from [Link]

-

Al-Matarneh, M.-C., & Nicolescu, A. (2024). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. ResearchGate. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Gellerman, G. (2012). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Ukrainets, I. V., et al. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Retrieved from [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. Retrieved from [Link]

-

SIELC Technologies. (2018). Quinoline-4-carboxylic acid. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Fukuda, M., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. azooptics.com [azooptics.com]

- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Quinoline Derivatives

Abstract

The quinoline scaffold is a foundational structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the precise structural elucidation of novel quinoline derivatives is a critical task in drug development and chemical research. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a premier analytical tool for this purpose. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of quinoline derivatives. We will move beyond simple spectral interpretation to discuss the underlying chemical principles that govern fragmentation pathways, including the influence of ionization methods and the directing effects of various substituents. This document is intended for researchers, scientists, and drug development professionals who seek to leverage mass spectrometry for the robust characterization of these vital heterocyclic compounds.

Introduction: The Quinoline Core and the Power of Mass Spectrometry

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The structural diversity of these compounds, often involving varied substitution patterns on the quinoline core, necessitates powerful analytical techniques for their identification and characterization.

Mass spectrometry offers unparalleled sensitivity and specificity for this task. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments, we can deduce the elemental composition and structural features of an analyte. Soft ionization techniques like Electrospray Ionization (ESI) typically generate a protonated molecule, [M+H]⁺, which serves as an ideal precursor for subsequent fragmentation experiments (MS/MS).[1][2] Harder techniques like Electron Ionization (EI) can provide characteristic fragmentation patterns directly from the molecular ion (M⁺•), which are valuable for library matching.[2][3] Understanding the fragmentation logic is key to transforming a mass spectrum from a collection of peaks into a detailed structural blueprint.

Ionization Techniques and Their Influence

The choice of ionization method is a critical first step that dictates the nature of the ion being introduced to the mass analyzer and, consequently, its fragmentation behavior.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is the workhorse for analyzing quinoline derivatives, especially in LC-MS workflows. It typically generates protonated molecules, [M+H]⁺, by spraying a solution of the analyte through a highly charged capillary.[4] The site of protonation significantly influences the subsequent fragmentation cascade.[5] For the quinoline ring, the basic nitrogen atom is the most favorable protonation site, creating a stable pyridinium ion. This localization of charge often initiates fragmentation pathways.

-

Electron Ionization (EI): Primarily used in GC-MS, EI involves bombarding the analyte with high-energy electrons (typically 70 eV).[6] This process ejects an electron from the molecule, creating a high-energy radical cation, M⁺•.[7] The excess internal energy of this ion leads to extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule.[8] While EI spectra are highly reproducible and excellent for database searching, the molecular ion may be weak or absent for less stable compounds.

The following diagram illustrates the initial steps in a typical MS analysis workflow.

Caption: General workflow for tandem mass spectrometry (MS/MS) analysis.

The Fundamental Fragmentation of the Unsubstituted Quinoline Ring

Understanding the fragmentation of the core quinoline structure is essential before considering the effects of substituents. Upon activation, such as through Collision-Induced Dissociation (CID), the protonated or radical cation of quinoline undergoes characteristic cleavages.[9][10]

The most prominent and diagnostic fragmentation pathway for the quinoline radical cation (m/z 129 in EI-MS) is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[3][11][12] This cleavage is a hallmark of many nitrogen-containing aromatic heterocycles. This process leads to a fragment ion at m/z 102. Subsequent fragmentation of the m/z 102 ion can occur via the expulsion of acetylene (C₂H₂; 26 Da) to produce a C₆H₄⁺• ion at m/z 76.[12]

Recent studies combining ion-mobility spectrometry with mass spectrometry have provided deeper insights, suggesting that the loss of HCN from the quinoline radical cation can lead to a mixture of C₈H₆⁺• isomers, including phenylacetylene and pentalene radical cations.[13]

Another important fragmentation mechanism observed in cyclic systems is the Retro-Diels-Alder (RDA) reaction .[14][15][16] This process involves the concerted cleavage of two bonds within a six-membered ring, resulting in the formation of a diene and a dienophile. For the quinoline ring, an RDA-type fragmentation across the pyridine ring can lead to the expulsion of acetylene, while cleavage across the benzene ring can result in the loss of benzyne. The favorability of these pathways is highly dependent on the ionization method and the presence of substituents.

The diagram below illustrates these primary fragmentation pathways for the core quinoline ring.

Caption: Primary fragmentation pathway of the quinoline radical cation.

The Directing Influence of Substituents

Substituents on the quinoline ring dramatically alter and direct the fragmentation pathways, providing a wealth of information about their identity and position. The fragmentation behavior is dictated by the chemical nature of the substituent and its ability to stabilize charge or facilitate specific neutral losses.

Hydroxy- and Methoxyquinolines

Oxygen-containing substituents introduce new, often dominant, fragmentation channels.

-

Hydroxyquinolines: Under EI, monohydroxyquinolines show a characteristic loss of carbon monoxide (CO; 28 Da).[17] This is particularly prominent for 2- and 4-hydroxyquinolines, which can exist in their tautomeric quinolone forms, facilitating CO expulsion.[17] The 8-hydroxyquinoline isomer also shows a facile loss of CO, potentially through a mechanism involving the nearby nitrogen atom.[17]

-

Methoxyquinolines: The fragmentation of methoxyquinolines is more complex and highly dependent on the isomer.[17] Two general pathways are observed:

-

Loss of a methyl radical (•CH₃; 15 Da) to form an ion at m/z 144, followed by the loss of CO to yield an ion at m/z 116.[17]

-

Loss of a formyl radical (•CHO; 29 Da) to produce an ion at m/z 130.[17] The relative prominence of these pathways can help distinguish between isomers. For instance, 8-methoxyquinoline exhibits a unique loss of all three methyl hydrogens.[17][18]

-

Carboxyquinolines

The fragmentation of quinoline carboxylic acids is strongly influenced by the carboxylic acid group.

-

Under EI: The primary fragmentation involves the loss of the entire carboxyl group as a radical (•COOH; 45 Da ) or the loss of carbon dioxide (CO₂; 44 Da ) after rearrangement.[3]

-

Under ESI-MS/MS: For a protonated precursor like quinoline-2-carboxylic acid, the dominant fragmentation pathway involves the sequential loss of water (H₂O; 18 Da) and carbon monoxide (CO; 28 Da).[3] This is a common pattern for many protonated carboxylic acids.

| Substituent Group | Ionization | Primary Neutral Loss(es) | Resulting m/z (from Monosubstituted Quinoline) | Reference |

| -OH | EI | CO (28 Da) | 117 | [17] |

| -OCH₃ | EI | •CH₃ (15 Da), then CO (28 Da) | 144, 116 | [17] |

| -OCH₃ | EI | •CHO (29 Da) | 130 | [17] |

| -COOH | EI | •COOH (45 Da) or CO₂ (44 Da) | 128 or 129 | [3][12] |

| -COOH | ESI (+) | H₂O (18 Da), then CO (28 Da) | 156, 128 | [3] |

Quinolone Antibiotics

This important class of drugs often contains a carboxylic acid at position 3 and a piperazine ring at position 7. Their ESI-MS/MS spectra are characterized by several key fragmentation patterns:

-

Losses of H₂O and CO from the quinolone core.[19]

-

Cleavage and rearrangement of the piperazine ring, leading to characteristic neutral losses such as C₂H₅N (43 Da) or C₃H₇N (57 Da).[19]

-

Loss of substituents on the piperazine nitrogen or the N-1 position of the quinoline core (e.g., a cyclopropyl radical, •C₃H₅).[19]

These substituent-driven fragmentations are crucial for identifying the specific quinolone antibiotic and its metabolites.[19]

Experimental Protocols: A Practical Approach

Achieving high-quality, interpretable mass spectra requires robust and validated experimental protocols. The following provides a generalized workflow for the LC-MS/MS analysis of quinoline derivatives.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, tissue, reaction mixture) and present it in a solvent compatible with LC-MS.

-

Matrix: Biological Fluids (e.g., Plasma)

-

Protocol: Protein Precipitation. This is a rapid method for removing the bulk of proteins.

-

Step 1: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[3]

-

Step 2: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Step 3: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Step 4: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

Rationale: Acetonitrile disrupts the solvation of proteins, causing them to aggregate and precipitate. The internal standard corrects for variations in sample processing and instrument response.

-

-

Matrix: Chemical Reaction Mixture

-

Protocol: Dilute-and-Shoot. For clean reaction mixtures, minimal prep is needed.

-

Step 1: Quench the reaction as appropriate.

-

Step 2: Take a small aliquot (e.g., 10 µL) and dilute it significantly (e.g., 1:1000) with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Step 3: Filter the diluted sample through a 0.22 µm syringe filter if particulates are present.

-

Step 4: Transfer to an autosampler vial.

-

Rationale: Dilution prevents overloading of the LC column and the mass spectrometer, ensuring sharp chromatographic peaks and a linear instrument response.

-

LC-MS/MS Method Parameters

These parameters must be optimized for the specific analyte and instrument. The following serves as a validated starting point.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Rationale: Reverse-phase chromatography effectively separates moderately polar to nonpolar compounds like most quinoline derivatives. The acidic mobile phase promotes protonation for positive mode ESI.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas (N₂) Flow: 800 L/hr.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode: Tandem MS (MS/MS) using Collision-Induced Dissociation (CID).

-

Collision Gas: Argon.

-

Method: Develop a Multiple Reaction Monitoring (MRM) method for quantification or a Product Ion Scan method for structural elucidation. For a product ion scan, the first quadrupole (Q1) is set to transmit only the [M+H]⁺ of the target analyte, while the third quadrupole (Q3) scans a mass range to detect all fragment ions formed in the collision cell (Q2).[20][21]

-

Rationale: The MS parameters are optimized to achieve efficient desolvation and ionization of the analyte while minimizing in-source fragmentation, ensuring the [M+H]⁺ ion is the primary species entering the collision cell.

-

Conclusion

The gas-phase chemistry of quinoline derivatives under mass spectrometric conditions is a rich and informative field. A systematic approach, beginning with the choice of an appropriate ionization technique, allows for the generation of precursor ions that can be fragmented in a controlled manner. The resulting MS/MS spectra are not random but are governed by the fundamental principles of ion stability and reaction mechanisms. The core quinoline scaffold displays characteristic losses of HCN and C₂H₂, while substituents introduce new, often dominant, fragmentation channels that serve as powerful diagnostic tools. By combining this mechanistic understanding with validated experimental protocols, researchers can confidently employ mass spectrometry to elucidate the structures of novel quinoline compounds, accelerating research and development in medicine and materials science.

References

- Hernández-Mesa, M., Ravelo-Pérez, L. M., & Bordón-Pérez, J. A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.

- Preiss, A., et al. (2010). A liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric method for the determination of azaarenes in atmospheric particulate matter. Journal of Chromatography A.

- Al-Swaidan, I. A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda fruticose leads to novel biosynthesis pathway of quinoline alkaloids. ResearchGate.

- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.

- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.

- Hernández-Mesa, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.

- Al-Swaidan, I. A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate.

- BenchChem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives. BenchChem.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.

- Pires, D., et al. (2014). Electron-ionization (70 eV) mass spectra corresponding to the quinoline... ResearchGate.

- Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis.

- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of oxygenated quinolines. ResearchGate.

- Kertész, V., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

- Fodran, P., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- NIST. (n.d.). Quinoline. NIST WebBook.

- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics.

- Organic Chemistry Portal. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube.

- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.

- Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry.

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.

- Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia.

- Jagriti Chemistry. (2019). Examples|Retro diels alder fragmentation for CSIR-NET GATE. YouTube.

- National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory.

- JEOL USA, Inc. (2006). Tandem Mass Spectrometry (MS/MS). AWS.

Sources

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]